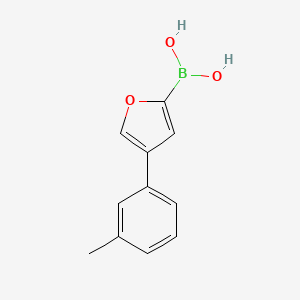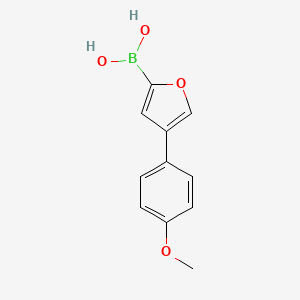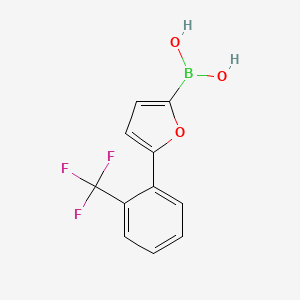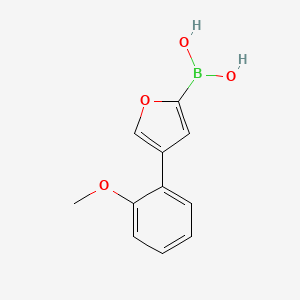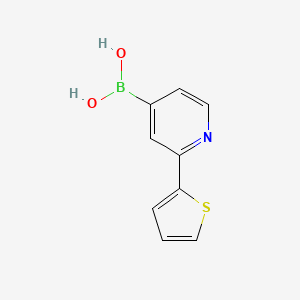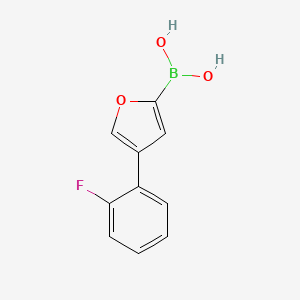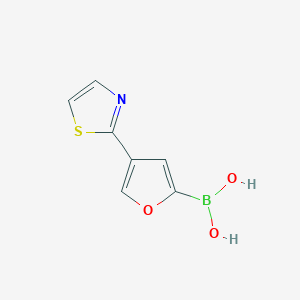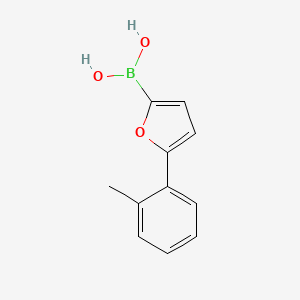
5-(2-Tolyl)furan-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Tolyl)furan-2-boronic acid is a boronic acid derivative of 2-furan, which is an aromatic hydrocarbon. It is a widely used organic compound in the field of organic synthesis, due to its versatile reactivity and stability. This compound has been used in various applications, such as the synthesis of organic compounds, the formation of polymers, and the preparation of pharmaceuticals.
Applications De Recherche Scientifique
5-(2-Tolyl)furan-2-boronic acid has been widely used in scientific research due to its versatile reactivity and stability. It has been used in the synthesis of organic compounds, the formation of polymers, and the preparation of pharmaceuticals. In addition, this compound has also been used in the synthesis of various heterocyclic compounds, such as furanones, thiophenes, and thiazoles. Furthermore, this compound has been used in the synthesis of various metal-organic frameworks, which are used in various applications, such as gas storage and catalysis.
Mécanisme D'action
The mechanism of action of 5-(2-Tolyl)furan-2-boronic acid is based on its ability to form boronate esters with various substrates. These boronate esters can then undergo a variety of reactions, depending on the substrate. For example, boronate esters can be used to form metal-organic frameworks, as well as to catalyze organic reactions.
Biochemical and Physiological Effects
Due to its reactivity and stability, this compound has been used in various biochemical and physiological studies. For example, it has been used to study the role of boronate esters in the regulation of enzyme activity, as well as to study the role of boronate esters in the regulation of gene expression. In addition, this compound has also been used in the study of the metabolism of drugs, as well as in the study of the biological effects of boronates.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2-Tolyl)furan-2-boronic acid in lab experiments has several advantages. Firstly, this compound is relatively stable and can be stored for long periods of time. Secondly, it is relatively easy to obtain and is relatively inexpensive. Finally, it has a wide range of reactivity, allowing for a variety of reactions to be carried out.
However, there are also several limitations to the use of this compound in lab experiments. Firstly, this compound is toxic and should be handled with care. Secondly, it is not soluble in water, and therefore, special solvents must be used in order to carry out reactions. Finally, the reactivity of this compound is limited, and therefore, it is not suitable for use in certain types of reactions.
Orientations Futures
The use of 5-(2-Tolyl)furan-2-boronic acid in scientific research has a wide range of potential applications. One potential future direction is the development of new catalysts based on boronate esters. Another potential direction is the development of new polymers and materials based on boronate esters. Finally, this compound could also be used in the development of new drugs and pharmaceuticals.
Méthodes De Synthèse
The synthesis of 5-(2-Tolyl)furan-2-boronic acid is typically achieved through a two-step process. In the first step, the starting material, 2-furan, is reacted with boronic acid in the presence of a base catalyst to form the desired boronic acid derivative. The second step involves the oxidation of the boronic acid derivative to the desired product, this compound. This process is often carried out using a chemical oxidizing agent such as hydrogen peroxide or potassium permanganate.
Propriétés
IUPAC Name |
[5-(2-methylphenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUQFOBMHCTLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C2=CC=CC=C2C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

